Aminoquinuride

Übersicht

Beschreibung

Vorbereitungsmethoden

Aminoquinurid kann über verschiedene Synthesewege hergestellt werden. Ein übliches Verfahren beinhaltet die Reaktion von 4-Aminochinolin mit Isocyanaten, um das entsprechende Harnstoffderivat zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels, wie z. B. Dichlormethan, und eines Katalysators, wie z. B. Triethylamin . Industrielle Produktionsverfahren können die großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Aminoquinurid wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Wirkmechanismus

Der Wirkmechanismus von Aminoquinurid beinhaltet seine Bindung an bestimmte molekulare Zielstrukturen. Zum Beispiel bindet Aminoquinurid an Glykosaminoglykane (GAGs) und beeinflusst ihre Funktion . Es wurde auch gezeigt, dass es die Wirkung von SEVI hemmt, was die HIV-Infektiosität erhöhen kann . Zusätzlich wurde festgestellt, dass Aminoquinurid Entzündungen reduziert, aber die Remyelinisierung in murinen Modellen der Multiplen Sklerose hemmt .

Wirkmechanismus

The mechanism of action of aminoquinuride involves its binding to specific molecular targets. For example, this compound binds to glycosaminoglycans (GAGs) and influences their function . It has also been shown to inhibit the action of SEVI, which can increase HIV infectivity . Additionally, this compound has been found to reduce inflammation but inhibit remyelination in murine models of multiple sclerosis .

Vergleich Mit ähnlichen Verbindungen

Aminoquinurid ist unter den 4-Aminochinolinen aufgrund seiner spezifischen Bindungseigenschaften und biologischen Aktivitäten einzigartig. Ähnliche Verbindungen sind:

Eigenschaften

CAS-Nummer |

3811-56-1 |

|---|---|

Molekularformel |

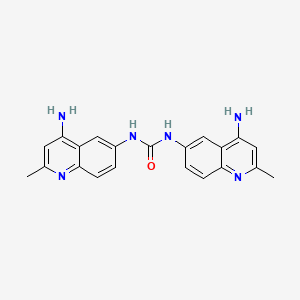

C21H20N6O |

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

1,3-bis(4-amino-2-methylquinolin-6-yl)urea |

InChI |

InChI=1S/C21H20N6O/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28) |

InChI-Schlüssel |

HOUSDILKOJMENG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |

Kanonische SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

3811-56-1 5424-37-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

5424-37-3 (di-hydrochloride) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aminochincarbamidum, Aminoquin carbamide, Aminoquinuride, Surfen |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.